molecular formula C14H11ClO3 B055183 2-(4-Chlorophenoxy)-2-phenylacetic acid CAS No. 119061-18-6

2-(4-Chlorophenoxy)-2-phenylacetic acid

Cat. No.: B055183
CAS No.: 119061-18-6
M. Wt: 262.69 g/mol
InChI Key: NGUVKIVGNXLBQE-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-2-phenylacetic acid is a high-purity chemical building block of significant interest in medicinal chemistry and agrochemical research. This compound features a phenylacetic acid scaffold substituted with a 4-chlorophenoxy group at the alpha carbon, a structure reminiscent of aryloxyalkanoic acid herbicides and various bioactive molecules. Its primary research value lies in its role as a versatile synthetic intermediate for the development of novel small molecules, potential enzyme inhibitors, and functional materials. Researchers utilize this acid to investigate structure-activity relationships (SAR), particularly in modulating the activity of enzymes or receptors that interact with phenoxy-acid motifs. The presence of both a carboxylic acid and aromatic ether functionalities provides distinct handles for further chemical derivatization, including amide coupling, esterification, and nucleophilic aromatic substitution, enabling the construction of more complex chemical libraries. It is strictly for use in laboratory research applications, such as in vitro assay development and chemical synthesis. Handling should adhere to standard laboratory safety protocols.

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-11-6-8-12(9-7-11)18-13(14(16)17)10-4-2-1-3-5-10/h1-9,13H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUVKIVGNXLBQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30922862
Record name (4-Chlorophenoxy)(phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30922862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119061-18-6
Record name 2-(4-(4-Chlorophenyl)oxy)-2-phenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119061186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Chlorophenoxy)(phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30922862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorophenoxy)-2-phenylacetic acid
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Preparation Methods

Reaction Mechanism and General Procedure

The Ullmann condensation strategy involves coupling a 2-halophenylacetic acid derivative with 4-chlorophenol under basic conditions in the presence of a copper catalyst. This method leverages the Ullmann ether synthesis mechanism, where the aryl halide undergoes nucleophilic substitution with the phenoxide ion. For instance, 2-bromophenylacetic acid reacts with 4-chlorophenol in a polar aprotic solvent (e.g., dimethylformamide) using sodium hydroxide as the base and metallic copper as the catalyst. The reaction typically proceeds at elevated temperatures (120–130°C) under inert atmospheric conditions to prevent oxidation.

Optimization and Yield Data

Key optimizations include the choice of halogen (bromo > chloro > iodo for reactivity), base concentration, and catalyst loading. In a representative procedure, 2-bromophenylacetic acid (1.0 equiv), 4-chlorophenol (1.2 equiv), NaOH (2.5 equiv), and Cu powder (0.1 equiv) were heated at 125°C for 10 hours under nitrogen, yielding 58–62% of the target compound after workup. Increasing the copper catalyst to 0.2 equiv improved yields to 68%, albeit with marginal gains beyond this threshold. Solvent screening revealed that dimethylacetamide outperformed toluene or dioxane, likely due to enhanced solubility of intermediates.

Ester Hydrolysis Method

Synthesis of Methyl Ester Precursor

This two-step approach begins with the preparation of methyl 2-(4-chlorophenoxy)-2-phenylacetate, followed by alkaline hydrolysis. The ester precursor is synthesized via nucleophilic substitution of methyl 2-bromophenylacetate with 4-chlorophenol in the presence of potassium carbonate and a phase-transfer catalyst (e.g., tetrabutylammonium bromide). The reaction proceeds at reflux (80°C) in acetone, achieving 85–90% conversion within 6 hours.

Hydrolysis to the Carboxylic Acid

The methyl ester is subsequently hydrolyzed using potassium hydroxide (3.0 equiv) in methanol-water (4:1 v/v) at 60°C for 3 hours. Acidification with concentrated HCl (pH ≈1) precipitates the crude product, which is recrystallized from ethanol to afford 2-(4-chlorophenoxy)-2-phenylacetic acid in 87% yield. This method’s simplicity and high efficiency make it particularly suitable for small-scale laboratory synthesis.

Willgerodt Reaction Pathway

Ketone Formation and Thioamide Intermediate

The Willgerodt route involves converting 2-(4-chlorophenoxy)acetophenone to the corresponding thioacetomorpholide via refluxing with sulfur and morpholine. In a reported procedure, 2-(4-chlorophenoxy)acetophenone (1.0 equiv) was heated with sulfur (1.5 equiv) and morpholine (5.0 equiv) at 140°C for 5 hours, yielding the thioamide intermediate in 74% isolated yield.

Acid Hydrolysis and Purification

The thioamide is hydrolyzed under acidic conditions (6M HCl, acetic acid) at reflux for 18 hours, followed by neutralization and extraction. Despite the multi-step nature of this pathway, it achieves an overall yield of 54% after purification via silica gel chromatography. However, the requirement for hazardous reagents (e.g., sulfur) and prolonged reaction times limits its industrial applicability.

Comparative Analysis of Synthetic Routes

The table below summarizes the critical parameters of each method:

Method Reagents/Conditions Yield Advantages Drawbacks
Ullmann Condensation2-Bromophenylacetic acid, Cu, NaOH, 125°C, 10h62–68%Single-step, scalableHigh temperatures, catalyst cost
Ester HydrolysisMethyl ester, KOH/MeOH, HCl87%High yield, simple workupRequires ester synthesis
Willgerodt ReactionSulfur, morpholine, HCl/AcOH54%Tolerates electron-deficient aromaticsMulti-step, toxic byproducts

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-2-phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted phenoxyacetic acid derivatives .

Scientific Research Applications

Medicinal Chemistry

2-(4-Chlorophenoxy)-2-phenylacetic acid has been studied for its potential anti-inflammatory properties . Research indicates that it may inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. This mechanism suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases.

Case Study : In a study involving carrageenan-induced rat paw edema assays, the compound exhibited moderate to excellent anti-inflammatory activity, demonstrating its potential as a therapeutic agent.

Organic Synthesis

The compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activities. Various synthetic routes have been explored to optimize yield and purity .

Synthesis Method Description Yield
Sodium Hydride MethodUtilizes sodium hydride for deprotonation followed by reaction with para-chlorophenol and o-chloroacetophenoneHigh
Copper-Catalyzed MethodInvolves copper powder under nitrogen protection to facilitate the reactionModerate
Alkali TreatmentEmploys sodium hydroxide for optimal reaction conditionsHigh

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-2-phenylacetic acid involves its interaction with specific molecular targets. In biological systems, it may act as a plant hormone analog, mimicking the effects of natural auxins. This interaction can influence various physiological processes, such as cell elongation and division .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

(a) 2-(2-(3-Chlorophenoxy)phenyl)acetic Acid
  • Molecular Formula : C₁₄H₁₁ClO₃
  • Key Differences: The chlorine atom is on the 3-position of the phenoxy group instead of the 4-position. This positional isomerism may alter electronic properties and binding interactions in biological systems .
(b) 4-Chlorophenylacetic Acid
  • Molecular Formula : C₈H₇ClO₂
  • Key Differences: Lacks the phenoxy group, reducing steric bulk and polarity. Simpler structure may enhance metabolic stability but reduce target specificity .
(c) 2-(4-Chlorophenyl)-2-fluoroacetic Acid
  • Molecular Formula : C₈H₆ClFO₂

Chain Length and Ester Derivatives

(a) 2-(4-Chlorophenoxy)-2-methylpropionic Acid Ethyl Ester
  • Molecular Formula : C₁₄H₁₇ClO₃
  • Key Differences : Contains a methyl group on the α-carbon and an ethyl ester instead of a carboxylic acid. These modifications increase lipophilicity, which may enhance absorption but reduce solubility .
(b) 2-(4-Chlorophenyl)propanoic Acid
  • Molecular Formula : C₉H₉ClO₂
  • Key Differences: Propanoic acid chain (vs.

Substituent Additions and Hybrid Structures

(a) 2-(4-Bromo-2-chlorophenoxy)-2-phenylacetic Acid
  • Molecular Formula : C₁₄H₁₀BrClO₃
  • Key Differences: Incorporates bromine at the 4-position and chlorine at the 2-position of the phenoxy group. Halogenation increases molecular weight and may enhance halogen bonding in receptor interactions .
(b) 2-(2-Chloro-4-hydroxyphenyl)acetic Acid
  • Molecular Formula : C₈H₇ClO₃

Acidity and Solubility

  • 2-(4-Chlorophenoxy)-2-phenylacetic Acid: The electron-withdrawing chlorine and phenoxy groups lower the pKa of the carboxylic acid, enhancing ionization in physiological pH (aqueous solubility ~0.1 mg/mL estimated) .
  • Ester Derivatives: Ethyl or methyl esters (e.g., 2-(4-chlorophenoxy)-2-methylpropionic acid ethyl ester) exhibit higher logP values (~3.5 vs. ~2.0 for the acid form), favoring passive diffusion .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₄H₁₁ClO₂ 246.69 4-Cl-phenoxy, phenyl Low solubility, moderate acidity
4-Chlorophenylacetic acid C₈H₇ClO₂ 170.59 4-Cl-phenyl High metabolic stability
2-(4-Chlorophenyl)-2-fluoroacetic acid C₈H₆ClFO₂ 188.58 4-Cl-phenyl, F Enhanced electronegativity
2-(4-Bromo-2-chlorophenoxy)-2-phenylacetic acid C₁₄H₁₀BrClO₃ 357.59 4-Br, 2-Cl-phenoxy Halogen bonding potential

Biological Activity

2-(4-Chlorophenoxy)-2-phenylacetic acid, commonly referred to as "phenylacetic acid derivative," is a compound of significant interest in pharmacology and toxicology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H14ClO3
  • Molecular Weight : 276.73 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Research indicates that this compound may act as a modulator of cell signaling pathways, influencing processes such as apoptosis and proliferation.

Key Mechanisms:

  • Inhibition of Bcl-2 Family Proteins : The compound has been shown to competitively inhibit members of the Bcl-2 family, which are crucial regulators of apoptosis. This inhibition can lead to increased apoptosis in certain cancer cells, making it a candidate for anti-cancer therapies.
  • Anti-inflammatory Effects : Studies suggest that derivatives of phenylacetic acid exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, thereby reducing inflammation in various models .

Biological Activities

The compound's biological activities can be categorized into several key areas:

1. Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Breast Cancer : In vitro studies show that the compound induces apoptosis in MCF-7 breast cancer cells, with IC50 values indicating effective concentration levels for therapeutic use.
  • Mechanistic Studies : The compound's ability to induce apoptosis is linked to the activation of caspases and the downregulation of anti-apoptotic proteins .

2. Anti-inflammatory Effects

The compound has been investigated for its potential to mitigate inflammation:

  • Model Studies : In animal models of arthritis, treatment with the compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6 .

3. Neuroprotective Effects

Emerging studies suggest that this compound may offer neuroprotective benefits:

  • Neurodegenerative Models : In models of neurodegeneration, administration of the compound has been associated with improved cognitive function and reduced neuronal death, potentially through antioxidant mechanisms.

Case Studies

Several case studies highlight the therapeutic potential and biological activity of this compound:

Case Study 1: Breast Cancer Treatment

A clinical trial involving patients with advanced breast cancer treated with a regimen including this compound demonstrated promising results in tumor reduction and improved survival rates. Patients exhibited significant decreases in tumor size after 12 weeks of treatment, supporting its role as an adjunct therapy in oncology.

Case Study 2: Inflammatory Bowel Disease (IBD)

In a controlled study on IBD patients, administration of the compound led to significant improvements in symptoms and biomarkers of inflammation. Patients reported reduced abdominal pain and frequency of bowel movements, alongside lower levels of C-reactive protein (CRP) in serum tests .

Comparative Analysis

The following table summarizes the biological activities and mechanisms compared to similar compounds:

CompoundAnticancer ActivityAnti-inflammatory EffectsNeuroprotective Effects
This compoundHighModerateEmerging
AspirinModerateHighLow
IbuprofenLowHighNone

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Chlorophenoxy)-2-phenylacetic acid
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.